molecular formula C10H14ClNO2S B182908 4-chloro-N,N-diethylbenzenesulfonamide CAS No. 6419-71-2

4-chloro-N,N-diethylbenzenesulfonamide

Cat. No. B182908
CAS RN: 6419-71-2
M. Wt: 247.74 g/mol
InChI Key: XFDZISYGOCDTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been extensively used in scientific research due to its unique properties. CDBS has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 4-chloro-N,N-diethylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-chloro-N,N-diethylbenzenesulfonamide may inhibit the activity of certain enzymes and proteins by binding to their active sites. This can lead to a disruption of the biological process that the enzyme or protein is involved in.

Biochemical And Physiological Effects

4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to inhibit the replication of certain viruses. 4-chloro-N,N-diethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes and proteins, leading to a disruption of the biological process that they are involved in.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one limitation of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its potential toxicity. 4-chloro-N,N-diethylbenzenesulfonamide has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-chloro-N,N-diethylbenzenesulfonamide. One area of research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide that exhibit improved properties. Another area of research could be focused on the use of 4-chloro-N,N-diethylbenzenesulfonamide as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-chloro-N,N-diethylbenzenesulfonamide and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 4-chloro-N,N-diethylbenzenesulfonamide, or 4-chloro-N,N-diethylbenzenesulfonamide, is a valuable compound that has been extensively used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. The synthesis method of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit the activity of certain enzymes and proteins. While 4-chloro-N,N-diethylbenzenesulfonamide has several advantages for use in lab experiments, its potential toxicity is a limitation. Future research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide, as well as further understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N,N-diethylbenzenesulfonamide.

Scientific Research Applications

4-chloro-N,N-diethylbenzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a valuable compound for studying infectious diseases. 4-chloro-N,N-diethylbenzenesulfonamide has also been used to study the mechanism of action of certain enzymes and proteins. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been used as a reagent in the synthesis of other compounds.

properties

CAS RN

6419-71-2

Product Name

4-chloro-N,N-diethylbenzenesulfonamide

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

4-chloro-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

XFDZISYGOCDTJL-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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